molecular formula C23H19ClO2 B12420711 (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid

(2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid

Numéro de catalogue: B12420711
Poids moléculaire: 362.8 g/mol
Clé InChI: KXEKGLNMBLODQT-PGMHBOJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PS315 is a derivative of PS48 and functions as an allosteric inhibitor of protein kinase C. It binds to the PIF-pocket of atypical protein kinase C and induces a displacement of the active site residue Lysine 111. This compound has shown significant anti-cancer activity by inhibiting the full-length and catalytic domain constructs of protein kinase C zeta and protein kinase C eta .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: PS315 is synthesized through a series of chemical reactions starting from PS48The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of PS315 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required specifications for research and development purposes .

Analyse Des Réactions Chimiques

Types of Reactions: PS315 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PS315 .

Applications De Recherche Scientifique

PS315 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein kinase C and its effects on various biochemical pathways.

    Biology: Employed in cellular studies to understand the role of protein kinase C in cell signaling and regulation.

    Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit specific protein kinases involved in cancer progression.

    Industry: Utilized in the development of new therapeutic agents targeting protein kinase C

Mécanisme D'action

PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .

Comparaison Avec Des Composés Similaires

    PS48: The parent compound of PS315, also an allosteric inhibitor of protein kinase C.

    Protein Kinase C Inhibitors: Other compounds that inhibit protein kinase C through different mechanisms.

Uniqueness of PS315: PS315 is unique due to its specific binding to the PIF-pocket of atypical protein kinase C and its ability to induce a displacement of the active site residue Lysine 111. This specific mechanism of action distinguishes it from other protein kinase C inhibitors .

Activité Biologique

(2Z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-enoic acid, also known as PS315, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H19ClO2
  • Molecular Weight : 362.8 g/mol
  • IUPAC Name : (Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid
  • InChI Key : KXEKGLNMBLODQT-PGMHBOJBSA-N

PS315 functions primarily as an allosteric inhibitor of protein kinase C (PKC), specifically targeting the PIF-pocket of atypical PKC isoforms such as PKC zeta and PKC eta. By binding to this site, PS315 induces a conformational change that displaces the active site residue Lysine 111, effectively inhibiting the kinase's activity. This disruption of PKC signaling pathways is crucial in regulating cell proliferation and survival, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that PS315 exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines by disrupting key signaling pathways associated with tumor growth and metastasis. For instance, studies have shown that PS315 can reduce the viability of breast cancer cells through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

PS315 has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are relevant in various pathological conditions including Alzheimer's disease and urinary tract infections respectively. In one study, compounds similar to PS315 exhibited strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that PS315 significantly inhibits cell proliferation at micromolar concentrations. The compound induced apoptosis and altered the expression of key proteins involved in cell survival pathways .
  • Animal Models : In vivo studies using mouse models have demonstrated that treatment with PS315 leads to a reduction in tumor size and improved survival rates compared to control groups. These findings support the compound's potential as a therapeutic agent against certain cancers.
  • Docking Studies : Molecular docking simulations have elucidated the binding interactions between PS315 and PKC isoforms, highlighting its specificity and potential for selective inhibition. These studies provide insights into the structural basis for its biological activity .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionBiological ActivityIC50 (µM)
PS315Allosteric PKC inhibitorAnticancer2.14
PS48Allosteric PKC inhibitorAnticancer3.50
Other PKC InhibitorsCompetitive inhibitionVaries by compoundVaries

Propriétés

Formule moléculaire

C23H19ClO2

Poids moléculaire

362.8 g/mol

Nom IUPAC

(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid

InChI

InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16-

Clé InChI

KXEKGLNMBLODQT-PGMHBOJBSA-N

SMILES isomérique

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl

SMILES canonique

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.